![molecular formula C9H6ClNO B1356863 2-Chloroquinolin-4-ol CAS No. 771555-21-6](/img/structure/B1356863.png)
2-Chloroquinolin-4-ol
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Overview
Description
2-Chloroquinolin-4-ol is a chemical compound with the molecular formula C9H6ClNO. It is also known by other names such as 2-Chloro-4-hydroxyquinoline and 2-Chloroquinolin-4 (1H)-one . The molecular weight of this compound is 179.60 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Chloroquinolin-4-ol can be represented by the InChI code1S/C9H6ClNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12)
. The Canonical SMILES representation is C1=CC=C2C(=C1)C(=O)C=C(N2)Cl
. Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloroquinolin-4-ol are not available, quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer effects .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloroquinolin-4-ol include a molecular weight of 179.60 g/mol, an XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 29.1 Ų and a complexity of 237 .Scientific Research Applications
- Antimicrobial Properties : 2-Chloroquinolin-4-ol has shown antimicrobial activity against bacteria and fungi. Researchers explore its potential as an ingredient in topical antiseptics or wound healing formulations .
- Antiviral Research : Given its structural similarity to quinoline-based antimalarial drugs, investigations are underway to assess its antiviral properties. It could be a candidate for novel antiviral therapies .
- Photoluminescent Materials : 2-Chloroquinolin-4-ol exhibits fluorescence properties. Scientists study its use in designing luminescent materials for sensors, imaging, and optoelectronic devices .
- Organic Semiconductors : Its π-conjugated system makes it interesting for organic electronics. Researchers explore its potential as a building block for organic semiconductors .
- Chelating Agent : The chlorine atom in its structure allows it to form complexes with metal ions. It can be used as a chelating agent in analytical chemistry, especially for metal ion detection .
- Cell Viability Assays : Scientists investigate its impact on cell viability and cytotoxicity. It may find applications in cell-based assays and toxicity studies .
- Pharmacological Studies : Researchers explore its effects on cellular pathways and potential therapeutic targets .
- Dye-Sensitized Solar Cells (DSSCs) : Quinoline derivatives have been used in DSSCs. 2-Chloroquinolin-4-ol could serve as a sensitizer in these solar cells .
Medicinal Chemistry and Drug Development
Materials Science
Analytical Chemistry
Biomedical Research
Energy Materials
Chemical Synthesis
Safety and Hazards
The safety information for 2-Chloroquinolin-4-ol indicates that it should be stored in a sealed, dry environment at room temperature . The compound is associated with hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
2-Chloroquinolin-4-ol is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antimalarial, and anticancer properties . .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
One study suggests that a compound similar to 2-chloroquinolin-4-ol might interact with the pi3k/akt/mtor pathway proteins, which play a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
One source suggests that quinoline derivatives generally have high gi absorption and are bbb permeant .
Result of Action
Quinoline derivatives are known for their broad-spectrum biological activities, including antimicrobial, antimalarial, and anticancer properties .
Action Environment
It’s worth noting that the synthesis of quinoline derivatives can be influenced by various factors, including temperature and the presence of certain catalysts .
properties
IUPAC Name |
2-chloro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFLMSYIISDCLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593033 |
Source
|
Record name | 2-Chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinolin-4-ol | |
CAS RN |
771555-21-6 |
Source
|
Record name | 2-Chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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